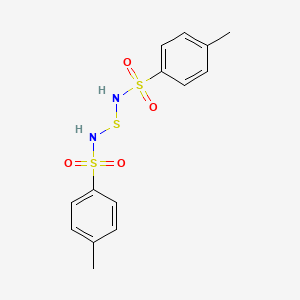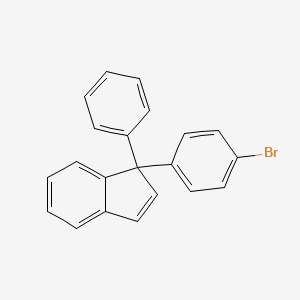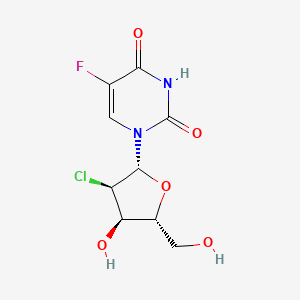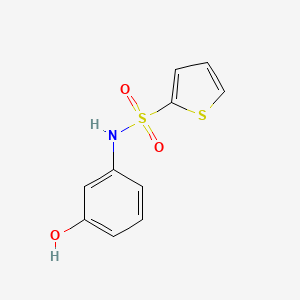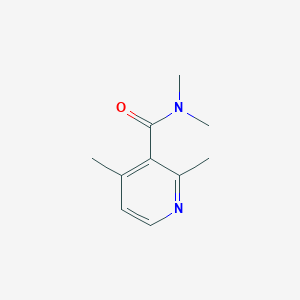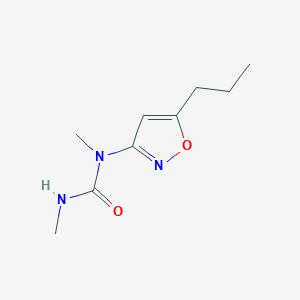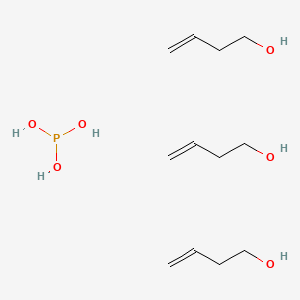
But-3-en-1-ol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-en-1-ol and phosphorous acid are two distinct compounds with unique properties and applications. But-3-en-1-ol is an organic compound with the formula C4H8O, characterized by an alcohol group attached to a butene chain. Phosphorous acid, on the other hand, is an inorganic compound with the formula H3PO3, known for its diprotic acid properties and its role as an intermediate in the preparation of other phosphorus compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
But-3-en-1-ol: can be synthesized through various methods, including the hydroboration-oxidation of 1-butene. This involves the addition of borane (BH3) to 1-butene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Phosphorous acid: is typically prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam: [ \text{PCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3 \text{HCl} ] Alternatively, it can be produced by the hydrolysis of phosphorus trioxide (P4O6): [ \text{P}_4\text{O}_6 + 6 \text{H}_2\text{O} \rightarrow 4 \text{H}_3\text{PO}_3 ] .
Analyse Chemischer Reaktionen
Types of Reactions
But-3-en-1-ol: undergoes various reactions, including:
Oxidation: It can be oxidized to but-3-enal or but-3-enoic acid using oxidizing agents like potassium permanganate (KMnO4).
Substitution: It can react with halogenating agents such as phosphorus tribromide (PBr3) to form but-3-enyl bromide.
Dehydration: When heated with concentrated sulfuric acid (H2SO4), it can dehydrate to form butadiene.
Phosphorous acid: participates in several reactions:
Oxidation: It can be oxidized to phosphoric acid (H3PO4) using oxidizing agents like chlorine (Cl2).
Reduction: It can reduce compounds such as silver nitrate (AgNO3) to metallic silver.
Substitution: It can react with alcohols to form phosphonates.
Wissenschaftliche Forschungsanwendungen
But-3-en-1-ol: is used in organic synthesis as an intermediate for the production of various chemicals, including pharmaceuticals and fragrances
Phosphorous acid: has a wide range of applications in chemistry, biology, and industry. It is used as a reducing agent, a precursor for the synthesis of phosphonates, and a stabilizer in the production of plastics. In agriculture, it is used as a fungicide and a fertilizer additive .
Wirkmechanismus
But-3-en-1-ol: exerts its effects primarily through its functional groups. The hydroxyl group (-OH) can participate in hydrogen bonding, making it a versatile intermediate in various chemical reactions. The double bond (C=C) allows for addition reactions, making it reactive towards electrophiles.
Phosphorous acid: acts as a reducing agent by donating electrons in redox reactions. Its diprotic nature allows it to ionize two protons, making it effective in acid-base reactions. The presence of the P-H bond also contributes to its reactivity in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
But-3-en-1-ol: can be compared to other alkenols such as but-2-en-1-ol and but-1-en-3-ol. These compounds share similar reactivity due to the presence of both an alcohol group and a double bond, but their structural differences lead to variations in their chemical behavior and applications.
Phosphorous acid: can be compared to phosphoric acid (H3PO4) and hypophosphorous acid (H3PO2). While all three acids contain phosphorus, their oxidation states and reactivity differ. Phosphorous acid is a diprotic acid, whereas phosphoric acid is triprotic, and hypophosphorous acid is monoprotic. These differences influence their use in various industrial and chemical processes .
Eigenschaften
CAS-Nummer |
51666-85-4 |
|---|---|
Molekularformel |
C12H27O6P |
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
but-3-en-1-ol;phosphorous acid |
InChI |
InChI=1S/3C4H8O.H3O3P/c3*1-2-3-4-5;1-4(2)3/h3*2,5H,1,3-4H2;1-3H |
InChI-Schlüssel |
KOSSCLUNMKODCW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCO.C=CCCO.C=CCCO.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
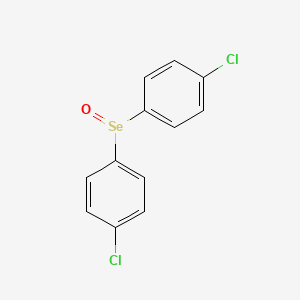

methanone](/img/structure/B14646668.png)

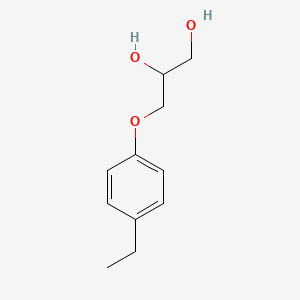
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
